1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol
Overview
Description
1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a heterocyclic compound that features a benzimidazole core substituted with an ethyl group at the 1-position, a morpholin-4-ylsulfonyl group at the 5-position, and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Sulfonylation with Morpholine: The morpholin-4-ylsulfonyl group can be introduced by reacting the benzimidazole derivative with morpholine and a sulfonyl chloride under basic conditions.
Thiol Group Introduction: The thiol group can be introduced by nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Industry: It may find applications in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-ylpropanoic acid
- 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-ylmethanol
Uniqueness
1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Biological Activity
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a heterocyclic compound known for its diverse biological activities. This compound features a benzimidazole core, which is a well-known scaffold in medicinal chemistry due to its pharmacological potential. The presence of a thiol group and a morpholinyl sulfonyl moiety enhances its reactivity and biological profile.
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with appropriate carboxylic acids.
- Ethyl Group Introduction : Alkylation using ethyl halides.
- Sulfonylation : Reaction with morpholine and sulfonyl chloride.
- Thiol Group Introduction : Nucleophilic substitution using thiolating agents.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacteria and fungi. A comparative analysis revealed that certain derivatives had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, indicating enhanced efficacy against resistant strains .
Antioxidant Properties
The antioxidant activity of this compound was assessed through various assays, revealing its capability to scavenge free radicals effectively. The IC50 values obtained suggest that it could serve as a potential therapeutic agent for oxidative stress-related conditions .
Cytotoxicity
Cytotoxicity studies conducted on different cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
- DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication processes in microbial cells .
Case Studies
Study | Findings |
---|---|
Bektas et al., 2018 | Demonstrated antimicrobial activity against multiple pathogens with significant potency compared to standard treatments. |
Ayhan-Kılcıgil et al., 2012 | Reported antioxidant activity with IC50 values indicating potential for therapeutic use in oxidative stress conditions. |
Alpan et al., 2013 | Conducted in silico docking studies revealing favorable binding affinities to target proteins involved in cancer progression. |
Properties
IUPAC Name |
3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZCFBZBQKGGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332835 | |
Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270895 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
733030-44-9 | |
Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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